5-Carboxyfluorescein diacetate

Overview

Description

5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for applications such as flow cytometry or fluorescence microscopy . It has relatively slow cellular efflux with a half-life of 94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm . It is also used as a fluorogenic, cell-permeant esterase dye for cytotoxicity studies, indicating plasma membrane integrity .

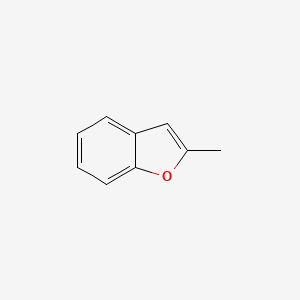

Molecular Structure Analysis

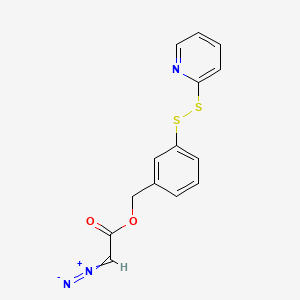

The molecular formula of 5-Carboxyfluorescein diacetate is C50H32O18 . Its average mass is 920.778 Da and its monoisotopic mass is 920.158875 Da .Chemical Reactions Analysis

CFDA conducts free diffusion into cells, and then it is hydrolyzed into carboxyl fluorescein (CF) by intracellular non-specific lipase . CF containing portion contains an additional negative charge so that it is better retained in cells, compared to fluorescein dyes .Physical And Chemical Properties Analysis

5-Carboxyfluorescein diacetate is a solid, yellow compound that is soluble in DMSO . It is stored at a temperature of -20°C .Scientific Research Applications

Cell Viability Assays

5-Carboxyfluorescein diacetate (CFDA) is commonly used in cell viability assays to assess living cells by measuring esterase activity . It is converted into 5(6)-carboxyfluorescein, a highly fluorescent compound, by intracellular esterases in viable cells .

Cell Tracing & Tracking

CFDA can be used to track and trace cells by imaging . It is a cell-permeant esterase substrate that can serve as a viability probe .

Cellular Imaging

CFDA is used in cellular imaging . The hydrolysis of CFDA yields carboxyfluorescein, which contains extra negative charges and is therefore better retained in cells .

Cell Counting, Viability, & Cryopreservation

CFDA is used in cell counting, viability, and cryopreservation . It measures both enzymatic activity, which is required to activate its fluorescence, and cell-membrane integrity, which is required for intracellular retention of their fluorescent product .

Characterizing Tumor Cells

5(6)-Carboxyfluorescein is used to characterize tumor cells and normal cells in vivo . It labels proteins derived through N-hydroxysuccinimide (NHS) ester-mediated derivatization .

Studying Leakage Phenomena on Liposomes

5-Carboxyfluorescein has been used as a payload to study leakage phenomena on sesame (Sesamum indicum L.) and coconut (Cocos nucifera L.) liposomes .

Monitoring Cellular Uptake and Trafficking

CFDA can be used to monitor cellular uptake and trafficking . The fluorescent 5(6)-carboxyfluorescein dye released by the hydrolysis of CFDA can be used to stain and track living cells .

Pharmaceutical Studies

The versatile properties of 5(6)-carboxyfluorescein diacetate make it a valuable tool in pharmaceutical studies . It offers numerous applications for biological research, environmental monitoring, food analysis, and chemical analysis .

Mechanism of Action

Target of Action

5-Carboxyfluorescein diacetate (5-CFDA) is a cell-permeant esterase substrate . It primarily targets intracellular esterases , which are enzymes that hydrolyze ester bonds. These esterases play a crucial role in various biological processes, including the metabolism of drugs and xenobiotics.

Mode of Action

5-CFDA enters cells by passive diffusion . Once inside the cell, it is cleaved by intracellular esterases to form carboxyfluorescein . This conversion activates its fluorescence, allowing it to be detected . The carboxyfluorescein product contains extra negative charges compared to fluorescein, enabling it to be better retained within cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of 5-CFDA is the esterase-catalyzed hydrolysis of ester bonds . This process transforms the non-fluorescent 5-CFDA into the highly fluorescent carboxyfluorescein . The fluorescence of carboxyfluorescein can then be used to monitor various cellular processes, including cell viability, proliferation, and migration .

Pharmacokinetics

The pharmacokinetics of 5-CFDA are largely determined by its cell-permeant nature and its transformation into carboxyfluorescein . As a hydrophobic compound, 5-CFDA can easily cross cell membranes . Once inside the cell, it is rapidly converted into carboxyfluorescein by esterases . The resulting carboxyfluorescein is more hydrophilic and is thus retained within the cell .

Result of Action

The action of 5-CFDA results in the generation of intracellular fluorescence . This fluorescence can be used to monitor various cellular processes . For example, it can be used to track cell proliferation, as each cell division results in a halving of the fluorescence intensity . It can also be used to assess cell viability, as only live cells with active esterases can convert 5-CFDA into carboxyfluorescein .

Action Environment

The action of 5-CFDA can be influenced by various environmental factors. For example, the efficiency of 5-CFDA conversion into carboxyfluorescein can be affected by the pH and temperature of the cellular environment . Additionally, the presence of other compounds can also influence the action of 5-CFDA. For instance, certain compounds can inhibit esterase activity, thereby affecting the conversion of 5-CFDA into carboxyfluorescein .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of discomfort, move the person into fresh air, rinse with water, and seek medical assistance .

properties

IUPAC Name |

3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUZGNPQMIWOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229971 | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxyfluorescein diacetate | |

CAS RN |

79955-27-4 | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxyfluorescein Diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.